molecular formula C19H17N5OS B2472508 3-(4-methoxyphenyl)-7-((2-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863500-77-0

3-(4-methoxyphenyl)-7-((2-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2472508
CAS No.: 863500-77-0
M. Wt: 363.44
InChI Key: HRGIRPANKGFOGB-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-7-((2-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with additional functional groups that contribute to its unique properties.

Mechanism of Action

Target of Action

It has been suggested that the compound may have anti-proliferative effects against certain cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. It has been suggested that the compound may interact with its targets to inhibit cell proliferation . The specific interactions between the compound and its targets, as well as the resulting changes, are subjects of ongoing research.

Biochemical Pathways

Given its potential anti-proliferative effects, it may be involved in pathways related to cell growth and division

Result of Action

The compound has been suggested to exhibit anti-proliferative effects against certain cancer cell lines . This indicates that the compound may induce cell death or inhibit cell growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-7-((2-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps, starting from commercially available precursorsThe final steps often include the addition of the methoxyphenyl and methylbenzylthio groups under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-7-((2-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

3-(4-methoxyphenyl)-7-((2-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-(4-methoxyphenyl)-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS/c1-13-5-3-4-6-14(13)11-26-19-17-18(20-12-21-19)24(23-22-17)15-7-9-16(25-2)10-8-15/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGIRPANKGFOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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